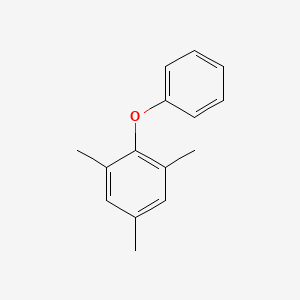

1,3,5-Trimethyl-2-phenoxy-benzene

CAS No.: 61343-87-1

Cat. No.: VC7985774

Molecular Formula: C15H16O

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61343-87-1 |

|---|---|

| Molecular Formula | C15H16O |

| Molecular Weight | 212.29 g/mol |

| IUPAC Name | 1,3,5-trimethyl-2-phenoxybenzene |

| Standard InChI | InChI=1S/C15H16O/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14/h4-10H,1-3H3 |

| Standard InChI Key | GGEGJDHYFUQUBW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C)OC2=CC=CC=C2)C |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)OC2=CC=CC=C2)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 1,3,5-trimethyl-2-phenoxy-benzene is C₁₅H₁₆O, with a molecular weight of 212.287 g/mol . The central benzene ring features three methyl groups at the 1,3,5-positions and a phenoxy substituent (-O-C₆H₅) at the 2-position. This arrangement creates significant steric hindrance, influencing both reactivity and crystallinity.

Physical Properties

Key physical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Density | 1.016 g/cm³ | |

| Boiling Point | 289.9°C at 760 mmHg | |

| Flash Point | 124.1°C | |

| Refractive Index | 1.556 | |

| LogP (Octanol-Water) | 4.40 | |

| PSA (Polar Surface Area) | 9.23 Ų |

The compound’s high logP value indicates strong lipophilicity, making it suitable for nonpolar solvent systems . Its refractive index and density align with trends observed in substituted aromatic ethers.

Synthesis Methods

Ullmann-Type Coupling (Kidwai et al., 2007)

Kidwai and colleagues developed a copper-catalyzed Ullmann coupling reaction between 2-bromo-1,3,5-trimethylbenzene and phenol. Using CuI as a catalyst and K₂CO₃ as a base in dimethylformamide (DMF) at 110°C, the reaction achieved a 68% yield . This method benefits from mild conditions and avoids expensive palladium catalysts.

Palladium-Catalyzed Arylation (Liu & Larock, 2006)

Liu and Larock reported a palladium-mediated cross-coupling of 1,3,5-trimethyl-2-iodobenzene with phenol derivatives. Employing Pd(OAc)₂ and Xantphos as ligands in toluene at 100°C, the protocol attained a 65% yield . While efficient, the reliance on palladium raises costs compared to copper-based methods.

Nucleophilic Aromatic Substitution (Eberbach & Hensle, 1993)

Eberbach and Hensle demonstrated a nucleophilic substitution approach using 2-fluoro-1,3,5-trimethylbenzene and sodium phenoxide. Conducted in tetrahydrofuran (THF) at reflux, the reaction provided moderate yields (~50%) . This route is less favored due to the limited availability of fluoro precursors.

Applications in Materials Science

Polymer Stabilization

While not directly cited in the provided sources, analogs such as 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene (Antioxidant 330) highlight the role of trimethylbenzene derivatives as radical scavengers. The phenoxy group in 1,3,5-trimethyl-2-phenoxy-benzene may similarly inhibit oxidation in polyolefins, though experimental validation is needed.

Supramolecular Templates

Studies on 1,3,5-trimethylbenzene scaffolds reveal their utility in preorganizing binding elements for molecular recognition . The steric bulk of the methyl groups enforces conformational rigidity, enhancing host-guest binding affinities. For example, 1,3,5-triethylbenzene derivatives exhibit a 45.4% prevalence of preorganized conformations in crystallographic data, suggesting potential for analogous phenoxy-substituted systems .

Future Directions

Research should explore catalytic systems to improve synthesis yields and investigate applications in photoluminescent materials or covalent organic frameworks (COFs). Computational modeling could predict binding efficiencies in supramolecular contexts, building on steric trends observed in trimethylbenzene derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume